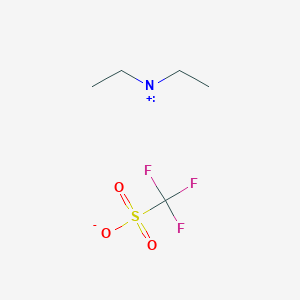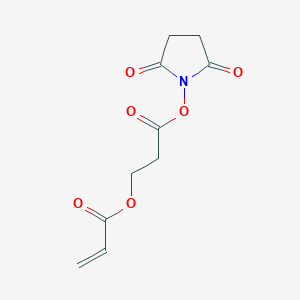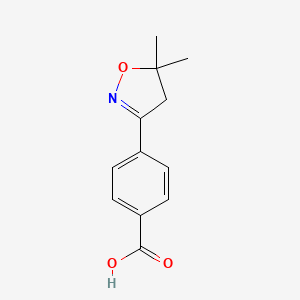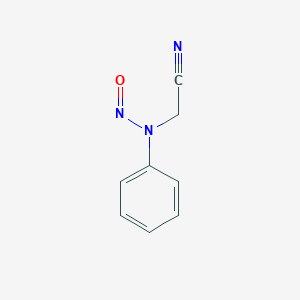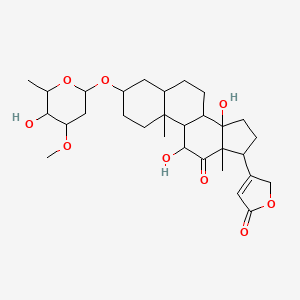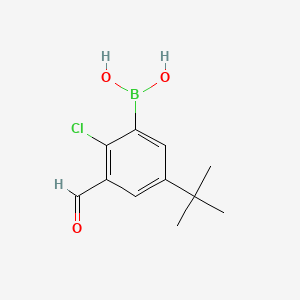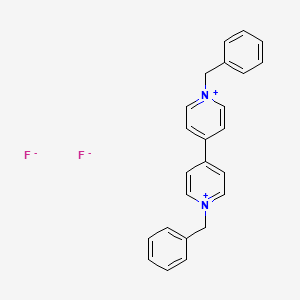
1,1'-Dibenzyl-4,4'-bipyridin-1-ium difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties It consists of two benzyl groups attached to a bipyridinium core, with two fluoride ions as counterions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrofluoric acid to introduce the fluoride ions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced using reducing agents like sodium borohydride, forming neutral species.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different bipyridinium derivatives, while reduction can produce neutral bipyridine species.
科学研究应用
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying redox processes in cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the fabrication of electronic devices, such as organic semiconductors and electrochromic displays.
作用机制
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active species. Its molecular targets include various enzymes and proteins involved in redox processes, and it can modulate the activity of these targets by altering their redox state.
相似化合物的比较
Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride ions instead of fluoride ions.
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Contains bromide ions instead of fluoride ions.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: A derivative with dinitrophenyl groups.
Uniqueness
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical properties compared to its chloride and bromide counterparts. The fluoride ions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct in its applications and behavior.
属性
CAS 编号 |
450-45-3 |
|---|---|
分子式 |
C24H22F2N2 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H22N2.2FH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI 键 |
KQJUVAKTFHBCGN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[F-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


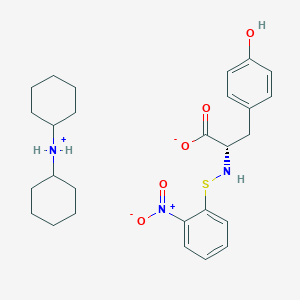
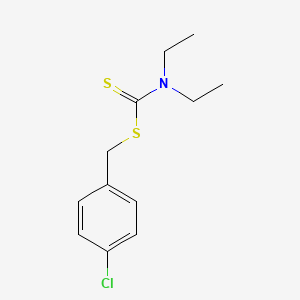
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
